molecular formula C14H24ClN5O B1662658 erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride CAS No. 81408-49-3

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Cat. No. B1662658
CAS RN: 81408-49-3
M. Wt: 313.82 g/mol
InChI Key: VVDXNJRUNJMYOZ-DHXVBOOMSA-N
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Description

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, also known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine to inosine, which is an essential step in the regulation of adenosine levels in the body. EHNA is a synthetic compound that has been widely used in scientific research to study the role of ADA in various physiological and pathological processes.

Mechanism Of Action

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride inhibits ADA by binding to the enzyme's active site and preventing the deamination of adenosine. This results in an increase in adenosine levels in the body, which can have various physiological effects. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is a competitive inhibitor of ADA, which means that it competes with adenosine for binding to the enzyme's active site.

Biochemical And Physiological Effects

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been shown to have various biochemical and physiological effects in the body. It can increase the levels of adenosine in the body, which can have various effects on the cardiovascular, immune, and nervous systems. Adenosine is a potent vasodilator, which means that it can increase blood flow to various organs, including the heart and brain. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of inflammatory and autoimmune diseases.

Advantages And Limitations For Lab Experiments

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of ADA, which means that it can be used to study the role of ADA in various physiological and pathological processes. It is also a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. However, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. It also has a short half-life in the body, which can make it difficult to maintain a constant level of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride during experiments.

Future Directions

There are several future directions for the use of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride in scientific research. One direction is the development of new therapies for diseases that are associated with ADA dysfunction, such as immune disorders and cancer. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of these diseases. Another direction is the study of the role of adenosine in the regulation of blood flow and the nervous system. Adenosine is a potent vasodilator and neuromodulator, which means that it can have various effects on the cardiovascular and nervous systems. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride can be used to study the role of adenosine in these processes and to develop new therapies for diseases that are associated with adenosine dysfunction.
Conclusion
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is a potent and selective inhibitor of ADA that has been widely used in scientific research to study the role of ADA in various physiological and pathological processes. It can increase the levels of adenosine in the body, which can have various biochemical and physiological effects. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride in scientific research, including the development of new therapies for diseases that are associated with ADA and adenosine dysfunction.

Scientific Research Applications

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been widely used in scientific research to study the role of ADA in various physiological and pathological processes. ADA is involved in the regulation of adenosine levels in the body, which is essential for many physiological processes, such as the regulation of blood flow, immune response, and neurotransmitter release. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been used to investigate the role of ADA in these processes and to develop new therapies for diseases that are associated with ADA dysfunction.

properties

IUPAC Name

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXNJRUNJMYOZ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040473
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

CAS RN

81408-49-3, 58337-38-5
Record name 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81408-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
443
Citations
PNT Hang, M Tohda, Y Tezuka… - Biological and …, 2010 - jstage.jst.go.jp
MATERIALS AND METHODS Cultured cortical cells prepared from E20 embryos as described previously6, 7) were used for the experiments. The cells were exposed to vehicle (control) …
Number of citations: 6 www.jstage.jst.go.jp
CT Lum, JR Schmidtke, DER Sutherland… - Clinical Immunology and …, 1978 - Elsevier
Mononuclear cell surface markers from normal human volunteers were tested in the presence of the adenosine deaminase inhibitor erythro-9-(2-hydroxy-3-nonyl) adenine …
Number of citations: 13 www.sciencedirect.com
WR McCONNELL, SM El Dareer, DL Hill - Drug Metabolism and …, 1980 - Citeseer
Materials and Methods EHNA and [8-’4C] EHNA were provided by the Drug Development Branch, National Cancer Institute. Bio-Solv BBS-3 solubilizer was purchased from Beckman …
Number of citations: 21 citeseerx.ist.psu.edu
EK Jackson, D Cheng, TC Jackson… - … of Physiology-Cell …, 2013 - journals.physiology.org
The aim of this investigation was to test the hypothesis that extracellular guanosine regulates extracellular adenosine levels. Rat preglomerular vascular smooth muscle cells were …
Number of citations: 49 journals.physiology.org
K Módis, D Gerő, R Stangl… - International …, 2013 - spandidos-publications.com
Liver ischemia represents a common clinical problem. In the present study, using an in vitro model of hepatic ischemia-reperfusion injury, we evaluated the potential cytoprotective effect …
Number of citations: 37 www.spandidos-publications.com
RK Dubey, Z Mi, DG Gillespie… - … thrombosis, and vascular …, 2001 - Am Heart Assoc
The objective of this investigation was to determine whether the regulation of extracellular adenosine levels by smooth muscle cells (SMCs) from conduit arteries (aorta) and resistance …
Number of citations: 18 www.ahajournals.org
J van Laarhoven, С De Bruyn - … ON PURINE METABOLISM IN RELATION TO … - core.ac.uk
Human peripheral blood lymphocytes were stimulated with different mitogens (phytohaemagglutinin, PHA; pokeweed mitogen, PWM; concanavalin A, ConA; and protein A, SpA) known …
Number of citations: 3 core.ac.uk
OM Jones, AF Brading, NJMC Mortensen - Diseases of the colon & rectum, 2002 - Springer
PURPOSE: Pharmacologic treatments are gaining widespread acceptance as first-line therapy for anal fissure. However, existing treatments have limited clinical usefulness because of …
Number of citations: 55 link.springer.com
CT Lum, DE Sutherland, JE Foker, JS Najarian - Surgical forum, 1977 - europepmc.org
Low-toxicity immunosuppression by specific inhibition of adenosine deaminase (ADA): prolongation of mouse skin grafts with erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride …
Number of citations: 7 europepmc.org
AM Tesch, MH MacDonald… - American journal of …, 2002 - Am Vet Med Assoc
Objective —To investigate accumulation of extracellular adenosine (ADO) by equine articular chondrocytes and to compare effects of adenosine kinase inhibition and adenosine …
Number of citations: 24 avmajournals.avma.org

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